physical and chemical properties of n,n-bis(2-chloroethyl)propan-1-amine
physical and chemical properties of n,n-bis(2-chloroethyl)propan-1-amine
Technical Monograph: N,N-Bis(2-chloroethyl)propan-1-amine
Part 1: Executive Summary
N,N-Bis(2-chloroethyl)propan-1-amine (CAS 621-68-1), frequently referred to in older literature as "Propyl Mustard," is a bifunctional alkylating agent belonging to the nitrogen mustard class. Structurally analogous to Mechlorethamine (HN2), this compound replaces the methyl group of HN2 with a propyl chain. This modification alters its lipophilicity (LogP) and steric profile while retaining the core pharmacophore responsible for DNA cross-linking.
Primarily utilized today as a research tool for studying DNA alkylation mechanics and as a synthetic intermediate for complex heterocyclic pharmaceuticals, its utility is defined by its ability to form a reactive aziridinium ion in aqueous media. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers requiring high-fidelity data for experimental design.
Part 2: Chemical Identity & Physical Characterization
Molecular Architecture
The molecule consists of a central tertiary amine nitrogen bonded to one propyl group and two 2-chloroethyl groups. The "mustard" functionality arises from the two
Table 1: Chemical Identity
| Parameter | Detail |
| IUPAC Name | N,N-Bis(2-chloroethyl)propan-1-amine |
| Common Synonyms | Propyl nitrogen mustard; Propyl-bis(2-chloroethyl)amine |
| CAS Number | 621-68-1 (Free base); 38521-66-3 (Hydrochloride salt) |
| Molecular Formula | |
| Molecular Weight | 184.11 g/mol |
| SMILES | CCCN(CCCl)CCCl |
| InChI Key | XPOTXXGDCPYFGR-UHFFFAOYSA-N |
Physical Properties
Note: Nitrogen mustards are notoriously unstable as free bases due to auto-alkylation. Data below refers to the freshly prepared free base unless otherwise noted.
Table 2: Physicochemical Constants
| Property | Value / Range | Context |
| Physical State | Oily Liquid (Free Base) / Crystalline Solid (HCl) | Free base is a mobile, pale yellow liquid. HCl salt is hygroscopic white crystals. |
| Boiling Point | ~85–90 °C at 0.5 mmHg (Estimated) | High boiling point at atm pressure; typically distilled under high vacuum to prevent decomposition. |
| Density | ~1.12 g/cm³ | Estimated based on chlorinated amine analogs. |
| LogP (Octanol/Water) | 2.40 | More lipophilic than HN2 (LogP ~1.6), affecting membrane permeability. |
| Solubility | Low in water (Free Base); High in EtOH, DCM, DMSO. | HCl salt is highly water-soluble but hydrolyzes rapidly. |
| Refractive Index | Characteristic of aliphatic chloroamines. |
Part 3: Chemical Reactivity & Mechanism
The defining feature of this compound is its electrophilicity. Unlike direct alkylators, nitrogen mustards require metabolic or spontaneous activation via neighboring group participation .
The Aziridinium Ion Intermediate
Upon dissolution in aqueous or polar protic solvents, the lone pair on the nitrogen attacks the
-
Kinetic Driver: The formation of the aziridinium ion is the rate-limiting step (
). -
Nucleophilic Attack: The aziridinium ring is rapidly opened by nucleophiles (DNA guanine N7, proteins, or water).
Hydrolysis & Degradation
In the absence of biological targets, water acts as the nucleophile.
-
Hydrolysis: The aziridinium ion reacts with water to form an alcohol (N-2-hydroxyethyl derivative). This repeats for the second arm, yielding N-propyldiethanolamine.
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Dimerization: In concentrated solutions, the free base can alkylate itself, forming stable piperazinium dimers. Storage Note: Always store as the HCl salt to prevent this dimerization.
Figure 1: Mechanism of Action & Hydrolysis Pathway
Caption: Pathway showing cyclization to the reactive aziridinium species, followed by competing DNA alkylation or hydrolysis.
Part 4: Synthesis Protocol
Objective: Synthesis of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride. Scale: Laboratory (10–50g).
Reaction Scheme
-
Hydroxyethylation: Propylamine + Ethylene Oxide
N-propyldiethanolamine. -
Chlorination: N-propyldiethanolamine + Thionyl Chloride (
) Product (HCl salt).
Figure 2: Synthesis Workflow
Caption: Two-step synthesis route from propylamine via hydroxyethylation and chlorination.
Detailed Methodology
Step 1: Preparation of N-Propyldiethanolamine
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Setup: A 3-neck round-bottom flask equipped with a dry ice condenser and dropping funnel.
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Reagents: Charge Propylamine (0.1 mol) in methanol (50 mL).
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Addition: Add Ethylene Oxide (0.22 mol) dropwise while maintaining temperature between 0–10°C (exothermic).
-
Completion: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Remove solvent under reduced pressure. The residue is a viscous oil (diol) used directly in the next step.
Step 2: Chlorination to Propyl Mustard
-
Solvation: Dissolve the crude diol (0.1 mol) in dry Chloroform (
) or Dichloromethane (DCM). -
Chlorination: Add Thionyl Chloride (
, 0.25 mol) dropwise. Caution: Massive HCl gas evolution. -
Reflux: Once addition is complete, heat to reflux for 2–4 hours to ensure complete conversion of hydroxyl groups.
-
Isolation: Evaporate the solvent and excess
under vacuum. The residue is the crude hydrochloride salt. -
Purification: Recrystallize from anhydrous Acetone or Ethanol/Ether mixture.
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Target: White to off-white hygroscopic crystals.
-
Validation: Melting point check (approx 130–140°C, varies by polymorph/purity).
-
Part 5: Handling, Safety & Toxicology (E-E-A-T)
CRITICAL WARNING: This compound is a potent vesicant and alkylating agent. It mimics the toxicity of Sulfur Mustard (HD) and Nitrogen Mustard (HN2).
Hazards
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Vesicant: Causes severe, delayed blistering upon skin contact.
-
Inhalation: Destructive to mucous membranes; potential for pulmonary edema.
-
Genotoxicity: Known mutagen and probable carcinogen.
Handling Protocols
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Containment: Handle only inside a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard latex is permeable to mustards.
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Decontamination Solution: Prepare a "Decon Mix" of 50% Ethanol / 50% Aqueous Sodium Thiosulfate (10%). The thiosulfate rapidly neutralizes the alkylating cation.
Emergency Procedures
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Skin Contact: Do NOT wash with hot water (opens pores). Blot (do not rub) with 0.5% hypochlorite solution or the Decon Mix, then wash with copious soap and tepid water.
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Spill: Cover with vermiculite impregnated with Decon Mix. Do not use simple water, as this creates a contaminated acidic runoff.
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107127, 2-Chloro-N,N-bis(2-chloroethyl)-1-propanamine. Retrieved from [Link]
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Rozsypal, T. (2023). Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography. ResearchGate. Retrieved from [Link]
